molecular formula C22H20O11 B1164403 5''-O-Acetyljuglanin CAS No. 885697-82-5

5''-O-Acetyljuglanin

Cat. No.: B1164403
CAS No.: 885697-82-5
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5’‘-O-Acetyljuglanin can be synthesized by reacting acetic acid with juglanin under appropriate conditions . The reaction typically involves the acetylation of the hydroxyl group at the 5’’ position of juglanin, resulting in the formation of 5’'-O-Acetyljuglanin.

Industrial Production Methods: Industrial production of 5’'-O-Acetyljuglanin involves large-scale extraction from natural sources such as Phymatopteris hastate . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5’'-O-Acetyljuglanin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5’'-O-Acetyljuglanin involves several molecular targets and pathways:

Comparison with Similar Compounds

5’‘-O-Acetyljuglanin is unique compared to other similar compounds due to its specific acetylation at the 5’’ position. Similar compounds include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their pharmacological activities and applications.

Properties

IUPAC Name

[(2S,3R,4R,5S)-5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3/t15-,17-,19+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBZTOWOCGDQLT-KLQZVLMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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